3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid
Overview
Description
“3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives, including “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid”, involves various techniques . These compounds can be synthesized by heating 1-benzyl[1,2,4]triazole-3,5-diamine with 1,3-diketones .Molecular Structure Analysis
The molecular structure of “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid” is characterized by the presence of a triazole nucleus . This nucleus is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .Chemical Reactions Analysis
Triazole compounds, including “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid”, are known to undergo various chemical reactions . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been explored in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of 1,2,4-triazoloquinoline and triazinocinchoninic acid derivatives, which have potential applications in various fields, including materials science and pharmacology (Mikhalev, Kon’shin, & Vakhrin, 1997).
- Another study focused on the synthesis of novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives starting from related chemical structures (Kumar & Mashelkar, 2008).
- A significant research area involves the structural characterization and theoretical study of related compounds, providing insights into their chemical behavior and potential applications (Haj et al., 2000).
Biological Activity and Pharmacological Potential
- Some derivatives of this compound have been assessed for their biological activities, such as antihypertensive properties (Kumar & Mashelkar, 2008).
- Research into the antimicrobial properties of related compounds has been conducted, revealing significant potential in treating bacterial and fungal infections (Suresh, Lavanya, & Rao, 2016).
- A study on the synthesis and pharmacological evaluation of 1,2,4-triazolo[4,3-a]pyridine-3-yl acetamides suggests applications in developing new medicinal compounds (Karpina et al., 2019).
Advanced Material Applications
- The compound's derivatives have been explored for applications in materials science, such as in the synthesis of novel polymers or as intermediates in the production of specialized chemicals (Reimlinger & Peiren, 1970).
properties
IUPAC Name |
3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h1-3H,(H,9,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJWHJAWXQMXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid | |
CAS RN |
1083369-17-8 | |
Record name | 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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